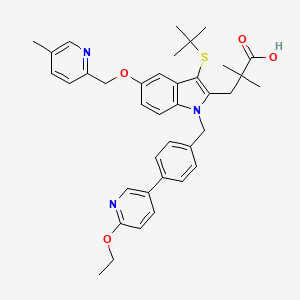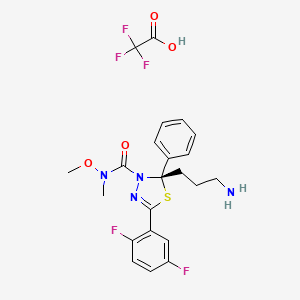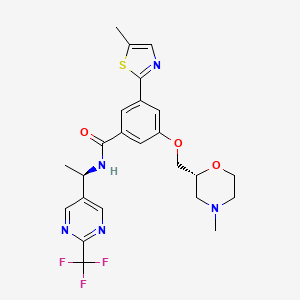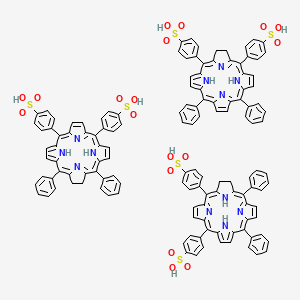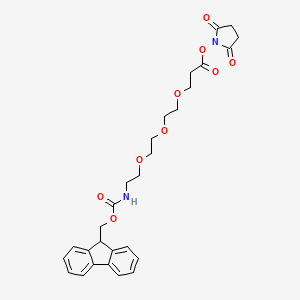
Fmoc-PEG3-NHS ester
Descripción general
Descripción
Fmoc-PEG3-NHS ester is a PEG derivative containing an Fmoc-protected amine and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Synthesis Analysis
The synthesis of Fmoc-PEG3-NHS ester involves the use of an Fmoc-protected amine and an NHS ester . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Molecular Structure Analysis
The molecular formula of Fmoc-PEG3-NHS ester is C28H32N2O9 . It has a molecular weight of 540.6 g/mol . The structure contains an Fmoc-protected amine and an NHS ester .Chemical Reactions Analysis
The Fmoc group in Fmoc-PEG3-NHS ester can be deprotected under basic conditions to obtain the free amine . This free amine can then be used for further conjugations . The NHS ester can react with primary amines (-NH2) to form amide bonds .Physical And Chemical Properties Analysis
Fmoc-PEG3-NHS ester has a molecular weight of 540.6 g/mol . It has a molecular formula of C28H32N2O9 . The compound is hydrophilic due to the PEG spacer, which increases its solubility in aqueous media .Aplicaciones Científicas De Investigación
Protein Labeling
The NHS ester present in Fmoc-PEG3-NHS ester can be used to label the primary amines (-NH2) of proteins . This is particularly useful in studying protein interactions, localization, and dynamics within a cell.
Oligonucleotide Modification
Fmoc-PEG3-NHS ester can be used to modify amine-modified oligonucleotides . This can be useful in enhancing the stability, delivery, and cellular uptake of oligonucleotides, which is crucial in gene therapy and molecular diagnostics.
Drug Delivery
The hydrophilic PEG spacer in Fmoc-PEG3-NHS ester increases solubility in aqueous media . This property can be exploited in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.
Bioconjugation
The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . This is useful in the creation of bioconjugates for various applications, including targeted drug delivery and imaging.
Mecanismo De Acción
Target of Action
The primary targets of Fmoc-PEG3-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein function and gene expression.
Mode of Action
Fmoc-PEG3-NHS ester is a PEG linker containing an Fmoc-protected amine and an NHS ester . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The NHS ester can react with the primary amines of proteins and other amine-containing molecules, forming stable covalent bonds .
Biochemical Pathways
The biochemical pathways affected by Fmoc-PEG3-NHS ester primarily involve protein and nucleic acid modifications. By labeling primary amines in proteins and amine-modified oligonucleotides, Fmoc-PEG3-NHS ester can influence protein function and gene expression . The downstream effects of these modifications can vary widely, depending on the specific proteins or nucleic acids involved.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could enhance its bioavailability
Result of Action
The molecular and cellular effects of Fmoc-PEG3-NHS ester’s action primarily involve the modification of proteins and nucleic acids. By covalently attaching to primary amines, Fmoc-PEG3-NHS ester can alter the properties and functions of these molecules . This can have a wide range of effects, depending on the specific molecules targeted.
Action Environment
The action of Fmoc-PEG3-NHS ester can be influenced by various environmental factors. For instance, the deprotection of the Fmoc group requires basic conditions . Additionally, the compound’s solubility in aqueous media suggests that it may be more effective in such environments
Safety and Hazards
The safety data sheet for Fmoc-PEG3-NHS ester suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Direcciones Futuras
The Fmoc-PEG3-NHS ester has potential for use in various research applications due to its ability to increase solubility in aqueous media and its reactivity with primary amines . It can be used for further conjugations after the Fmoc group is deprotected under basic conditions . This makes it a valuable tool in the field of drug delivery and bioconjugation .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O9/c31-25-9-10-26(32)30(25)39-27(33)11-13-35-15-17-37-18-16-36-14-12-29-28(34)38-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,29,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYBRMLPVIWJEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-PEG3-NHS ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




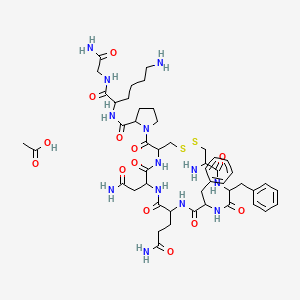

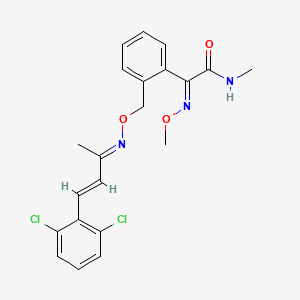
![6-(4-Isopropylphenyl)-2-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B607438.png)

![2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B607446.png)
